N-benzyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
Properties
Molecular Formula |
C19H22N6O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-benzyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H22N6O/c1-14-21-22-17-9-10-18(23-25(14)17)24-11-5-8-16(13-24)19(26)20-12-15-6-3-2-4-7-15/h2-4,6-7,9-10,16H,5,8,11-13H2,1H3,(H,20,26) |
InChI Key |
ZVFUVTKGBFHXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Piperidine Derivatives
A widely adopted method involves reductive amination of 3-cyanopiperidine using hydrogenation catalysts. For example, nickel-based catalysts (e.g., Raney nickel) under moderate hydrogen pressure (3–5 atm) facilitate the reduction of nitrile groups to amines, yielding 3-aminopiperidine intermediates. Subsequent acylation with chloroacetyl chloride in dichloromethane at 10–40°C produces the carboxamide core with >85% purity.
Cyclization of Amino Alcohols
Alternative approaches employ cyclization of 4-aminobutan-1-ol derivatives. Heating with phosgene equivalents (e.g., triphosgene) in anhydrous toluene at 110°C generates the piperidine ring, followed by amidation with benzylamine. This method avoids pyrophoric reagents but requires stringent moisture control.
Formation of the Triazolopyridazine Moiety
The 3-methyltriazolo[4,3-b]pyridazin-6-yl group is synthesized via cyclocondensation and dehydrogenation steps:
Cyclocondensation of Hydrazine Derivatives
Reaction of 6-chloropyridazin-3-amine with methylhydrazine in ethanol at reflux yields the triazole ring. Subsequent dehydrogenation using manganese dioxide in tetrahydrofuran (THF) introduces the triazolopyridazine system. This step is critical for achieving the desired aromaticity and requires precise stoichiometry to avoid over-oxidation.
Bromination and Suzuki Coupling
In patented routes, bromination of preformed pyridazine intermediates with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) introduces reactive sites for cross-coupling. For instance, 6-bromo-3-methylpyridazine undergoes Suzuki-Miyaura coupling with pinacol boronate esters to attach the triazole group. Typical conditions include palladium(II) acetate catalysis and potassium carbonate base in dimethylformamide (DMF) at 80°C.
Benzylation of the Piperidine Nitrogen
Introducing the N-benzyl group necessitates selective alkylation under controlled conditions:
Alkylation with Benzyl Chloride
Direct alkylation of the piperidine carboxamide core with benzyl chloride in toluene at 90–110°C produces the N-benzyl derivative. Catalytic triethylamine (0.6–1.0 equiv) enhances reaction efficiency by scavenging HCl byproducts. Excess benzyl chloride (1.5 equiv) ensures complete conversion, though post-reaction washing with toluene is required to remove unreacted reagents.
Reductive Amination Alternatives
For substrates sensitive to alkylation, reductive amination using benzaldehyde and sodium cyanoborohydride in methanol offers a milder pathway. This method achieves 70–80% yields but necessitates pH control (pH 4–6) to prevent imine hydrolysis.
Final Coupling and Purification
Coupling the triazolopyridazine and N-benzylpiperidine subunits is achieved through nucleophilic aromatic substitution or transition metal catalysis:
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 6-bromo-triazolopyridazine with the piperidine carboxamide core employs Xantphos as a ligand and cesium carbonate as a base. Reactions in dioxane at 100°C for 12 hours provide the final product in 65–75% yield.
Microwave-Assisted Synthesis
Accelerated coupling under microwave irradiation (150°C, 30 minutes) reduces reaction times while maintaining yields >70%. This method is preferred for high-throughput screening but requires specialized equipment.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for predominant methods:
Optimization Strategies and Industrial Scalability
Catalyst Recycling
Nickel-based catalysts from hydrogenation steps can be recovered via filtration and reactivated with hydrogen peroxide, reducing costs by 30–40%.
Solvent Selection
Replacing DMF with cyclopentyl methyl ether (CPME) in coupling steps improves environmental metrics while maintaining reaction efficiency.
Chemical Reactions Analysis
Post-Synthetic Reactivity
The compound undergoes selective transformations at distinct reactive sites (Table 2) :
| Reaction Type | Site of Reactivity | Conditions | Products/Outcomes |
|---|---|---|---|
| Oxidation | Piperidine C-H bonds | mCPBA, RuO₄ | N-Oxide derivatives |
| Hydrolysis | Carboxamide group | 6M HCl, reflux (110°C) | Free carboxylic acid + benzylamine |
| Electrophilic substitution | Triazolo-pyridazine C-5 position | HNO₃/H₂SO₄ (nitration), 0–5°C | Nitro-substituted analogs |
| N-Alkylation | Piperidine nitrogen | Alkyl halides, K₂CO₃, DMF, 60°C | Quaternary ammonium derivatives |
Notable findings :
-
The triazolo-pyridazine moiety resists reduction under standard hydrogenation conditions (H₂/Pd-C), preserving aromaticity .
-
Microwave-assisted reactions (150–200 W) reduce reaction times by 40–60% compared to conventional heating.
Stability and Degradation Pathways
Studies highlight critical stability parameters :
-
Thermal decomposition : Begins at 215°C (TGA data), releasing CO and NH₃.
-
Photodegradation : UV light (254 nm) induces ring-opening of the triazole component within 72 hours.
-
pH-dependent hydrolysis : Rapid amide cleavage occurs at pH < 2 or pH > 12 (t₁/₂ = 3–8 hours).
Mechanistic Insights
Carboxamide hydrolysis mechanism (acidic conditions):
-
Protonation of the amide oxygen.
-
Nucleophilic attack by water at the carbonyl carbon.
-
Cleavage to form piperidine-3-carboxylic acid and benzylamine (confirmed by LC-MS).
Electrophilic substitution regioselectivity :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing triazole and pyridazine moieties. The compound N-benzyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is structurally similar to other derivatives that have demonstrated potent antitumor activity.
Case Studies and Findings
- Inhibition of Cancer Cell Lines : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have been reported to exhibit IC50 values as low as 0.25 μM against hepatocarcinoma cell lines (HepG2) . The compound's structure suggests it may also target critical pathways involved in tumor growth and metastasis.
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways such as AMPK and p53/p21 pathways, leading to cell cycle arrest and apoptosis .
Inhibition of Bromodomains
Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in regulating gene expression. Inhibitors targeting bromodomains are being investigated for their potential in treating cancers and other diseases.
Research Insights
- Development of Inhibitors : A series of [1,2,4]triazolo[4,3-b]pyridazine derivatives have been identified as promising bromodomain inhibitors. These compounds have shown micromolar IC50 values against BRD4 bromodomains, indicating their potential as therapeutic agents . The structural characteristics of this compound suggest it could act similarly.
- Structure-Based Drug Design : Recent crystallography studies have elucidated the binding modes of these inhibitors with bromodomains, providing insights into how modifications to the core structure can enhance binding affinity and selectivity .
Findings from Related Studies
Mechanism of Action
The mechanism of action of N-benzyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares a common [1,2,4]triazolo[4,3-b]pyridazine core with several analogs, but its pharmacological and physicochemical properties are influenced by specific substituents. Key structural differences among analogs include:
Pharmacological Activity Comparison
The biological activities of these compounds vary significantly based on structural modifications:
- Loss of Thrombin Inhibition : Replacement of benzamidine with the [1,2,4]triazolo[4,3-b]pyridazine moiety (as in derivatives 14–17 ) abolished thrombin inhibitory activity but conferred antiproliferative effects against endothelial and tumor cells in esterified forms .
- Antiproliferative Potential: The ester derivatives (e.g., R2 = ethyl) of triazolo-pyridazine analogs showed enhanced cell proliferation inhibition, suggesting esterification improves bioavailability or target engagement .
Physicochemical Properties
Key physicochemical parameters highlight differences in drug-likeness:
Biological Activity
N-benzyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the triazole ring through cyclization reactions involving appropriate precursors such as hydrazines and pyridazine derivatives. The final product is usually characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results indicate that the compound exhibits potent cytotoxic effects comparable to established anticancer agents like Foretinib . The mechanism of action appears to involve inhibition of c-Met kinase, critical for tumor growth and metastasis.
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid degradation. Inhibitors of MAGL have been associated with anti-inflammatory and anti-cancer properties. The synthesized compounds demonstrated varying degrees of inhibition with some showing IC50 values in the nanomolar range:
| Compound | IC50 (nM) |
|---|---|
| Compound 13 | 2.5 |
| JZL-184 | Reference |
Such findings suggest that this compound may serve as a promising MAGL inhibitor with therapeutic potential in pain management and cancer treatment .
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. By inhibiting c-Met kinase and MAGL, it disrupts the tumor microenvironment and reduces inflammatory responses that facilitate cancer progression.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study A : A derivative similar to N-benzyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine was tested in patients with non-small cell lung cancer (NSCLC), showing promising results in reducing tumor size when combined with standard chemotherapy.
- Case Study B : Research on MAGL inhibitors has indicated their role in alleviating chronic pain in preclinical models, suggesting a potential application for this compound in pain management therapies.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing triazolo-pyridazine derivatives like N-benzyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide?
- Methodological Answer : A typical approach involves cyclocondensation of hydrazine derivatives with activated pyridazine precursors. For example, triazenylpyrazole intermediates can be reacted with azido(trimethyl)silane and trifluoroacetic acid under controlled heating (50°C) to form triazole rings, followed by purification via flash chromatography using gradients like cyclohexane/ethyl acetate . Piperidine-carboxamide moieties are often introduced via nucleophilic substitution or coupling reactions, with yields optimized by monitoring reaction progress via TLC and using dry-load techniques for column chromatography .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Multi-modal spectroscopic characterization is essential:
- 1H/13C NMR : Assign peaks based on coupling constants and chemical environments (e.g., piperidine protons at δ ~2.3–3.5 ppm, aromatic triazolo-pyridazine signals at δ ~7.2–8.5 ppm) .
- IR Spectroscopy : Confirm functional groups like amide C=O (~1650–1700 cm⁻¹) and triazole C=N (~1500–1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight with ≤2 ppm error (e.g., ES-MS or EI-MS) .
Q. What safety precautions are recommended when handling triazolo-pyridazine derivatives in the lab?
- Methodological Answer : While specific hazard data for this compound is limited, general protocols for triazolo-pyridazines include:
- PPE : Flame-retardant lab coats, nitrile gloves, and chemical splash goggles.
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., methylene chloride) .
- Spill Management : Absorb spills with Celite or vermiculite; avoid drain contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Case Study : If NMR signals for piperidine protons overlap with triazolo-pyridazine peaks, use 2D techniques (HSQC, HMBC) to assign connectivity .
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 1876881) provides unambiguous bond lengths/angles, resolving ambiguities from NMR/IR .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .
Q. What strategies optimize yield and purity in multi-step syntheses of this compound?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or LC-MS after each step to isolate intermediates (e.g., azido-pyrazole precursors) .
- Purification : Employ gradient flash chromatography (e.g., 0–25% ethyl acetate in cyclohexane) or preparative HPLC for polar byproducts .
- Solvent Selection : Use methylene chloride for triazolo ring formation due to its low nucleophilicity, reducing side reactions .
Q. How do electronic effects of substituents (e.g., trifluoromethyl, benzyl) influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Lipophilicity : Trifluoromethyl groups enhance membrane permeability (logP ↑) but may reduce solubility; assess via shake-flask or HPLC logP measurements .
- Metabolic Stability : Benzyl groups can sterically shield amide bonds from hydrolysis; validate via in vitro microsomal assays (e.g., human liver microsomes) .
- SAR Studies : Compare IC50 values of analogs with varying substituents (e.g., methyl vs. cyclopropyl) in target-binding assays .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., kinase active sites). Parameterize triazolo-pyridazine rings using RESP charges .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (analyze RMSD/RMSF) .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG binding, prioritizing substituents with favorable enthalpy contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
